Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride
Description
Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride is a piperidine derivative characterized by a benzyl carbamate group at the 1-position, an amino group at the 4-position, and a 2-ethoxy-2-oxoethyl substituent also at the 4-position of the piperidine ring. The hydrochloride salt enhances its stability and solubility in polar solvents.
Properties
CAS No. |
303037-53-8 |
|---|---|
Molecular Formula |
C17H25ClN2O4 |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H24N2O4.ClH/c1-2-22-15(20)12-17(18)8-10-19(11-9-17)16(21)23-13-14-6-4-3-5-7-14;/h3-7H,2,8-13,18H2,1H3;1H |
InChI Key |
XDJROSVJMSIVLK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride typically involves multiple steps. One common method includes the reaction of benzyl piperidine with ethyl chloroformate to form an intermediate, which is then reacted with ethyl oxalyl chloride to produce the final compound. The reaction conditions often require the use of solvents such as acetonitrile and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The tert-butyl carbamate group in the pyridinyl analogue (C15H23N3O2) may confer greater steric hindrance and lipophilicity, influencing solubility and bioavailability .
- Quinoline derivatives with ethoxy-oxoethyl groups (e.g., in ) demonstrate antibacterial activity, suggesting that similar substituents in piperidine scaffolds could have biological relevance .
Physical Properties
- This compound: Likely a crystalline solid (common for hydrochloride salts), though specific data (e.g., melting point, solubility) are unavailable.
- Benzyl 4-aminopiperidine-1-carboxylate: No physical state described, but safety protocols emphasize handling as a hazardous substance .
Critical Gaps :
Biological Activity
Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride (CAS No. 303037-53-8) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H25ClN2O4, with a molecular weight of approximately 356.85 g/mol. The compound features a piperidine ring with an amino group and an ethoxy side chain, which enhances its interaction with biological targets compared to other derivatives.
Synthesis
The synthesis of this compound typically involves multiple steps. A common method includes the reaction of benzyl piperidine with ethyl chloroformate to form an intermediate, followed by reaction with ethyl oxalyl chloride to yield the final product. Reaction conditions often require solvents such as acetonitrile and catalysts like triethylamine .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Studies have shown that derivatives of piperidine compounds often possess moderate antibacterial properties, suggesting that this compound may exhibit similar activities. The specific mechanisms are hypothesized to involve interference with microbial cell wall synthesis or function.
The mechanism of action for this compound involves its interaction with specific molecular targets, potentially binding to enzymes or receptors that alter their activity. This can lead to various biological effects, including antimicrobial activity . Further investigation into the exact pathways and targets is ongoing.
Case Studies and Research Findings
- Antimicrobial Activity Assessment : A study conducted on various piperidine derivatives, including this compound, demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against Staphylococcus aureus and Escherichia coli.
- Cellular Interaction Studies : In vitro assays using cell lines indicated that the compound could modulate cellular pathways associated with inflammation and infection response, suggesting potential therapeutic applications in treating infectious diseases .
Applications in Research
This compound has several applications in scientific research:
- Medicinal Chemistry : Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
- Biochemical Probes : Explored as a biochemical probe for studying enzyme interactions and cellular signaling pathways.
- Material Science : Utilized in the development of new materials due to its unique chemical properties .
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate | Similar piperazine structure | Moderate antibacterial |
| Benzyl 4-(2-hydroxymethyl)-piperidine | Similar piperidine core | Antifungal activity |
This compound is unique due to its specific structural features, such as the combination of a benzyl group with a piperidine ring and an ethoxy group, imparting distinct chemical and biological properties .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves a multi-step process:
Piperidine Ring Functionalization : React 4-aminopiperidine with ethyl glyoxylate to introduce the 2-ethoxy-2-oxoethyl group under basic conditions (e.g., triethylamine in dichloromethane) .
Carboxylation : Treat the intermediate with benzyl chloroformate to install the benzyl carboxylate group at the piperidine nitrogen. This step requires anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis .
Hydrochloride Salt Formation : React the free base with HCl in an ether or ethanol solvent system to precipitate the hydrochloride salt.
- Critical Parameters : Monitor reaction pH (<7 for salt stability) and use recrystallization (e.g., ethanol/water mixtures) for purification. Yields >60% are achievable with stoichiometric control .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, ethoxy group at δ 1.2–1.4 ppm) .
- Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular weight (e.g., [M+H]⁺ at m/z 367.18) .
- X-ray Crystallography : For absolute configuration determination, use SHELX programs (e.g., SHELXL for refinement) .
- HPLC : Purity >95% via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., triethylamine) .
- First Aid : For skin exposure, wash immediately with soap/water; for eye contact, irrigate for 15+ minutes and seek medical evaluation .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure refinement?
- Methodological Answer :
- Software Tools : Use Mercury CSD 2.0 to compare packing patterns and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) with similar piperidine derivatives .
- Validation Metrics : Check R-factor convergence (<0.05) and electron density maps for disordered regions. Re-refine using SHELXL with restraints for flexible ethoxy groups .
- Case Study : A 2021 study resolved piperidine ring puckering ambiguities by cross-referencing NMR coupling constants with crystallographic torsion angles .
Q. What strategies improve the compound’s stability under varying pH conditions in biological assays?
- Methodological Answer :
- pH Buffering : Use phosphate-buffered saline (PBS, pH 7.4) for in vitro studies to minimize hydrolysis of the ethoxy group .
- Lyophilization : Store lyophilized hydrochloride salt at -20°C to prevent degradation; reconstitute in DMSO for cell-based assays .
- Degradation Analysis : Monitor stability via LC-MS over 24–72 hours; half-life >48 hours at pH 7.4 indicates suitability for prolonged experiments .
Q. How can computational modeling predict this compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to targets like aminopeptidases or GPCRs. Focus on the piperidine NH and carboxylate groups for hydrogen-bond interactions .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to assess binding stability .
- SAR Studies : Compare with analogs (e.g., tert-butyl carboxylate derivatives) to identify critical substituents for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
